molecular formula C14H10ClN3O2S B2734609 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide CAS No. 951930-56-6

8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2734609
CAS No.: 951930-56-6
M. Wt: 319.76
InChI Key: IHZKTTURJNQTPC-UHFFFAOYSA-N
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Description

“8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves chemical modification of the quinoline nucleus . This is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For instance, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis of Novel Derivatives : Research has led to the synthesis of novel quinoline derivatives, exploring their structural and functional properties. For instance, the design and synthesis of helical, quinoline-derived oligoamide foldamers demonstrate the ability to create complex structures with potential for further chemical and biological applications (Jiang et al., 2003).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities : Some quinoline derivatives have shown significant antimicrobial properties. A study on novel quinoline derivatives carrying 1,2,4-triazole moiety exhibited very good antimicrobial activity, comparable to standard drugs, highlighting their potential as antimicrobial agents (Eswaran et al., 2009).
  • Antitumor Evaluation : Thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their antitumor activity, with certain structures showing high activity against several cell lines. This suggests the potential use of quinoline derivatives in developing antitumor agents (Alvarez-Ibarra et al., 1997).

Electrochemical, Photocatalytic, and Magnetic Properties

  • Electrochemical and Photocatalytic Properties : Quinoline–imidazole–monoamide ligands have been used to construct octamolybdate complexes, demonstrating notable electrocatalytic activities and photocatalytic properties for degrading organic dyes. This indicates potential applications in environmental remediation and sensing technologies (Li et al., 2020).

Potential for Developing New Therapeutic Agents

  • Investigations into New Therapeutics : The exploration of heterocyclic carboxamides as potential antipsychotic agents signifies the ongoing research to develop new drugs based on quinoline structures. These studies aim to identify compounds with favorable profiles for treating psychological disorders, emphasizing the therapeutic potential of quinoline derivatives (Norman et al., 1996).

Properties

IUPAC Name

8-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-7-6-21-14(17-7)18-13(20)9-5-16-11-8(12(9)19)3-2-4-10(11)15/h2-6H,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZKTTURJNQTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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